2-Methoxypyrimidine-5-sulfonamide

Description

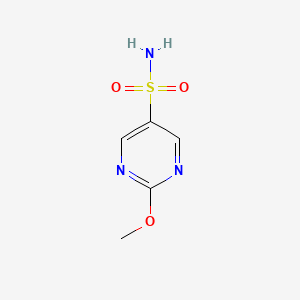

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can serve as leads for the development of new therapeutic agents. The compound 2-Methoxypyrimidine-5-sulfonamide, while not extensively studied itself, is composed of two critical pharmacophores: a pyrimidine (B1678525) ring and a sulfonamide group. The strategic combination of these two moieties into a single, relatively simple molecule makes it a person of interest for chemical and pharmacological investigation.

Table 1: Key Molecular Descriptors of this compound

| Property | Value |

|---|---|

| CAS Number | 1855869-77-0 cymitquimica.comchemicalbook.comaablocks.com |

| Molecular Formula | C₅H₇N₃O₃S cymitquimica.com |

| Molecular Weight | 189.2 g/mol cymitquimica.com |

The sulfonamide group (-SO₂NH₂) and the pyrimidine ring are foundational structures in drug discovery, each contributing to a wide array of biologically active compounds. ajchem-b.comtandfonline.com

The sulfonamide scaffold is a versatile functional group that has been a cornerstone of medicinal chemistry for decades. ajchem-b.comajchem-b.com Beyond their initial and most famous application as antimicrobial agents, sulfonamides are integral to drugs with diverse therapeutic uses, including diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs. wikipedia.org More recently, they have been explored for their potential as anticancer and antiviral agents. ajchem-b.com Their ability to act as bioisosteres for other functional groups and to form key hydrogen bond interactions with biological targets accounts for their widespread utility. rsc.org The hybridization of sulfonamides with other pharmacophores is a common strategy to develop novel candidates for cancer therapy. nih.gov

The pyrimidine scaffold , a heterocyclic aromatic ring with two nitrogen atoms, is another "privileged" structure in medicinal chemistry. tandfonline.commdpi.com It is a fundamental component of nucleobases in DNA and RNA, making it a key player in biological systems. This inherent biocompatibility has led to the development of numerous pyrimidine-containing drugs with a vast range of activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects. tandfonline.commdpi.com The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of drug candidates to achieve desired potency and selectivity. tandfonline.com

The combination of these two scaffolds into pyrimidine-sulfonamide hybrids has emerged as a promising strategy in drug design. tandfonline.com These hybrids can act on multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy, especially in complex diseases like cancer. nih.govtandfonline.com

The history of sulfonamides marks a pivotal moment in the development of modern medicine. Their journey began in the 1930s in the laboratories of Bayer AG, where experiments on coal-tar dyes led to a groundbreaking discovery. wikipedia.org In 1932, a red azo dye, later named Prontosil, was found to have a remarkable ability to stop bacterial infections in mice. wikipedia.orghuvepharma.com

A significant breakthrough occurred when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. brill.com In the body, it is metabolized into its active, colorless component, sulfanilamide (B372717). openaccesspub.org This discovery was crucial because sulfanilamide was a known chemical whose patent had expired, making it widely and inexpensively available. wikipedia.org This led to a "sulfa craze," with widespread production and use of these new antibacterial agents. wikipedia.orghuvepharma.com

The sulfa drugs were the first broadly effective systemic antibacterials and are credited with saving countless lives before the advent of penicillin, playing a critical role during World War II. wikipedia.orghuvepharma.com Their introduction dramatically reduced mortality rates from diseases like pneumonia and scarlet fever. wikipedia.org The initial success spurred the development of thousands of sulfonamide derivatives with improved efficacy and safety profiles. openaccesspub.org

The research also expanded beyond antibacterials. In the 1940s, certain sulfonamides were observed to have hypoglycemic effects, a side effect that led to the development of the sulfonylurea class of antidiabetic drugs, such as carbutamide (B1668437) and tolbutamide. openaccesspub.org This demonstrated that the sulfonamide scaffold could be adapted to target different biological pathways, paving the way for its use in the diverse therapeutic areas seen today. wikipedia.org

Publicly available scientific literature lacks specific research focused on the synthesis or biological activity of this compound. Its existence is confirmed through its listing in chemical supplier catalogs, which makes it available for research purposes. chemicalbook.comaablocks.com To understand its potential, it is necessary to examine the research trajectories of its close structural relatives and the broader class of pyrimidine-sulfonamides.

A key structural isomer is 2-sulfanilamido-5-methoxypyrimidine (Sulfameter or Sulfamethoxydiazine), a long-acting sulfonamide antibiotic used to treat conditions like urinary tract infections and leprosy. chemicalbook.comnih.gov Extensive clinical studies on this compound were conducted as early as the 1960s. nih.gov Unlike this compound, where the sulfonamide is attached directly to position 5 of the pyrimidine, in Sulfameter (B1682505), the sulfonamide is part of a larger p-aminobenzenesulfonamide group attached at position 2. nih.gov

Research into the broader class of pyrimidine-5-sulfonamides shows they are valuable intermediates in organic synthesis. For example, studies have utilized N-substituted pyrimidine-5-sulfonamides as key starting materials to construct more complex, fused heterocyclic systems, such as imidazopyrimidines and pyrimidoquinazolines, which were then evaluated for antitumor activity. jocpr.comjocpr.com This highlights the role of the pyrimidine-5-sulfonamide (B1627676) core as a versatile building block for creating libraries of potential therapeutic agents. jocpr.com

Furthermore, the general strategy of creating pyrimidine-sulfonamide hybrids is an active area of research. tandfonline.com Scientists design and synthesize these hybrids to act as dual inhibitors or to target specific enzymes implicated in diseases. Recent studies have focused on developing these hybrids as selective inhibitors for cancer-related targets like BRAF V600E and as anti-inflammatory agents. rsc.orgnih.gov This research demonstrates the continued interest in combining these two pharmacophores to generate novel, potent, and selective drug candidates.

A comprehensive academic investigation of this compound is warranted for several compelling reasons. The compound represents an unexplored area in medicinal chemistry, standing at the intersection of two of the most successful scaffolds in drug discovery: pyrimidine and sulfonamide. ajchem-b.comtandfonline.commdpi.com

The primary rationale stems from its status as a novel chemical entity. While its isomer, Sulfameter, has known antibacterial properties, the specific substitution pattern of this compound—with a primary sulfonamide at the 5-position and a methoxy (B1213986) group at the 2-position—could lead to a completely different pharmacological profile. This unique arrangement may result in novel interactions with biological targets, potentially uncovering new therapeutic applications.

The compound also holds significant potential as a synthetic building block. Research has already shown that the pyrimidine-5-sulfonamide core is a useful starting point for creating more elaborate molecules with antitumor properties. jocpr.comjocpr.com The specific methoxy substitution in this compound could offer different reactivity and solubility profiles compared to other starting materials, facilitating the synthesis of new chemical libraries for high-throughput screening.

Finally, the study of this molecule could provide valuable structure-activity relationship (SAR) data. By synthesizing and testing this compound and its derivatives, researchers can contribute to a deeper understanding of how substituent placement on the pyrimidine-sulfonamide scaffold influences biological activity, aiding in the rational design of future therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNWQFFRYGFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxypyrimidine 5 Sulfonamide

Established Synthetic Pathways for 2-Methoxypyrimidine-5-sulfonamide and Analogues

The synthesis of pyrimidine (B1678525) sulfonamides, including this compound, has traditionally relied on several key chemical strategies. These methods often involve the use of reactive intermediates and well-established chemical reactions.

Approaches Involving 2-Methoxypyrimidine-5-sulfonyl Chloride

A primary and classical method for synthesizing primary sulfonamides is through the reaction of a sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. nih.gov In the context of this compound, the key intermediate would be 2-methoxypyrimidine-5-sulfonyl chloride. The synthesis of this sulfonyl chloride can be achieved through the chlorosulfonation of 2-methoxypyrimidine. However, this method can have drawbacks, as sulfonyl chlorides are sensitive to moisture and the chlorosulfonation process often involves harsh acidic and oxidizing conditions. nih.gov

Reaction of Sulfonyl Chloride with Ammonia

Once 2-methoxypyrimidine-5-sulfonyl chloride is obtained, it is reacted with ammonia to form the desired sulfonamide. wisc.edu This nucleophilic substitution reaction is a fundamental step in the synthesis of many sulfonamide-containing compounds. tandfonline.com While effective, handling gaseous ammonia can be challenging, and the use of ammonia surrogates may lead to lower atom and step economy. nih.gov

The general reaction is as follows:

2-Methoxypyrimidine-SO₂Cl + 2 NH₃ → 2-Methoxypyrimidine-SO₂NH₂ + NH₄Cl

This reaction is typically carried out in a suitable solvent, and the conditions are optimized to maximize the yield of the sulfonamide.

Derivatization from Precursors (e.g., 2-amino-5-methoxy pyrimidine for related sulfonamides)

An alternative strategy involves the derivatization of pre-existing pyrimidine structures. For instance, related sulfonamides can be synthesized from precursors like 2-aminopyrimidine (B69317). tandfonline.com In a study, 2-aminopyrimidine was reacted with various sulfonyl derivatives in ethanol (B145695) to produce sulfonamide derivatives through a nucleophilic addition reaction. tandfonline.com While this specific example does not yield this compound directly, it demonstrates a versatile approach where the pyrimidine core is already in place, and the sulfonamide moiety is introduced subsequently. The synthesis of various pyrimidine derivatives often starts from commercially available and substituted pyrimidines, which are then modified. nih.gov

Oxidation-Based Synthesis Routes (e.g., from thiopyrimidine derivatives)

Oxidation-based methods provide another avenue for the synthesis of sulfonamides. Thiol derivatives can be converted to their corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.org This intermediate can then be reacted with an amine to yield the sulfonamide. For example, the oxidation of a thiopyrimidine could potentially yield a pyrimidine sulfonyl chloride, which can then be converted to the sulfonamide. The oxidation of thiols to sulfonyl chlorides can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org Another approach involves the oxidation of sulfinamides, which are formed from the reaction of methyl sulfinates with lithium amides. This two-step process avoids the use of hazardous sulfonyl chlorides. organic-chemistry.org

Novel Synthetic Methodologies

The quest for more efficient, scalable, and environmentally friendly synthetic methods has led to the exploration of novel strategies for preparing pyrimidine sulfonamides.

Exploration of High-Yield Synthetic Strategies

Recent research has focused on developing high-yield synthetic strategies that overcome the limitations of classical methods. These can include the use of novel catalysts, alternative starting materials, and more efficient reaction conditions. For example, microwave-assisted synthesis has been shown to be a high-yielding method for preparing sulfonamides directly from sulfonic acids or their sodium salts. organic-chemistry.org This approach often exhibits good functional group tolerance.

Another innovative strategy involves the use of sulfinylamines. For instance, the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine has been developed for the synthesis of primary sulfonamides, offering an alternative to the traditional sulfonyl chloride route. nih.gov

The table below summarizes some of the synthetic approaches discussed:

| Synthetic Approach | Key Reactants/Intermediates | Key Features | Reference(s) |

| Reaction of Sulfonyl Chloride with Ammonia | 2-Methoxypyrimidine-5-sulfonyl chloride, Ammonia | Classical and widely used method. | nih.govwisc.edu |

| Derivatization from Precursors | 2-Aminopyrimidine, Sulfonyl derivatives | Versatile approach starting with a pre-formed pyrimidine core. | tandfonline.comnih.gov |

| Oxidation of Thiopyrimidines | Thiopyrimidine, Oxidizing agents (e.g., NCS) | Avoids direct chlorosulfonation of the pyrimidine ring. | organic-chemistry.org |

| Oxidation of Sulfinamides | Methyl sulfinates, Lithium amides, MCPBA | Avoids the use of hazardous sulfonyl chlorides. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Sulfonic acids or their salts, Amines | High-yielding and often has good functional group tolerance. | organic-chemistry.org |

| One-Pot Synthesis | Indenopyrimidine-2-amines, Sulfonyl chlorides | Efficient, multi-component strategy. | researchgate.net |

Development of Versatile Labeling Techniques (e.g., Carbon-14 incorporation)

The incorporation of isotopic labels, such as Carbon-14 (¹⁴C), into the molecular structure of this compound and related compounds is a critical technique for absorption, distribution, metabolism, and excretion (ADME) studies. almacgroup.com These studies provide essential information on the metabolic fate of a drug candidate. almacgroup.com

The selection of the ¹⁴C isotope is advantageous due to its long half-life of 5730 ± 40 years, which eliminates the need for decay correction during drug development programs. almacgroup.com Furthermore, ¹⁴C-labeled compounds generally show greater radiochemical stability compared to their tritium-labeled counterparts. almacgroup.com The synthesis of ¹⁴C-labeled sulfonamides can be achieved through various routes, often starting from commercially available labeled precursors like barium [¹⁴C]-carbonate or [¹⁴C]-aniline. almacgroup.comnih.gov

For instance, the synthesis of ¹⁴C-labeled sulfonamide antibiotics on the phenyl ring has been demonstrated using uniformly [phenyl-ring-¹⁴C]-labeled aniline (B41778) as the starting material. nih.gov The process can involve a four-step or five-step reaction sequence, including the condensation of a labeled N-acetylsulfanilyl chloride with an appropriate aminoheterocycle or the condensation of a labeled N-acetylsulfonamide with a chloroheterocycle. nih.gov These methods have been used to prepare labeled compounds like sulfamethoxazole (B1682508) (SMX), sulfamonomethoxine (B1681783) (SMM), and sulfadiazine (B1682646) (SDZ) with good yields and high purity. nih.gov

A general challenge in synthesizing ¹⁴C-labeled compounds is achieving a high specific activity, which is the ratio of the radioactivity to the mass of the substance. wuxiapptec.com The theoretical maximum specific activity for a fully ¹⁴C-labeled compound is 62.4 mCi/mmol. wuxiapptec.com However, due to the natural abundance of carbon-12, the specific activity of the starting materials and the final products is typically lower, often in the range of 40-50 mCi/mmol. wuxiapptec.com

The synthesis of radiolabeled pyrimidine derivatives often requires careful planning of the synthetic route to introduce the label at a specific and stable position within the molecule. For example, in the synthesis of ¹⁴C-labeled sulfadiazine, the label has been introduced on the heterocyclic ring by reacting N-acetylsulfanilyl chloride with [¹⁴C]-2-aminopyrimidine. semanticscholar.org

Table 1: Examples of ¹⁴C-Labeled Sulfonamide Synthesis

| Labeled Compound | Starting Material | Number of Steps | Yield (%) | Purity (%) |

| [phenyl-ring-¹⁴C]-SMX | [phenyl-ring-¹⁴C]-aniline | 4 or 5 | 5.0–22.5 | >98.0 |

| [phenyl-ring-¹⁴C]-SMM | [phenyl-ring-¹⁴C]-aniline | 4 or 5 | 5.0–22.5 | >98.0 |

| [phenyl-ring-¹⁴C]-SDZ | [phenyl-ring-¹⁴C]-aniline | 4 or 5 | 5.0–22.5 | >98.0 |

Data sourced from a study on the synthesis of typical sulfonamide antibiotics with [¹⁴C]-labeling. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry, also known as sustainable chemistry, provides a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of its 12 principles is increasingly important in the synthesis of pharmaceuticals, including pyrimidine derivatives. instituteofsustainabilitystudies.comresearchgate.net

Key green chemistry principles relevant to the synthesis of this compound and related compounds include:

Waste Prevention: It is more advantageous to prevent the formation of waste than to treat or clean it up after it has been generated. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. researchgate.net For example, water has been used as a green solvent for the synthesis of some sulfonamide derivatives. sci-hub.se

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can increase reaction efficiency and reduce waste. instituteofsustainabilitystudies.com

In the context of pyrimidine synthesis, traditional methods often involve the use of hazardous solvents and toxic reagents, leading to significant waste generation and negative environmental impact. researchgate.net Green chemistry approaches aim to address these issues. For instance, solvent-free reaction conditions, mechanochemical grinding, and the use of recyclable catalysts have been explored for the synthesis of pyrimidine derivatives. researchgate.netmdpi.com

One approach to a greener synthesis of sulfonamides involves conducting the reaction under solvent-free conditions, which can lead to shorter reaction times and high purity products. sci-hub.se For example, the synthesis of quinoxaline (B1680401) sulfonamides has been achieved by reacting 2-Methoxy-5-quinoxalin-2-yl benzenesulfonyl chloride with various aromatic amines in the presence of sodium bicarbonate as a base under neat (solvent-free) conditions. sci-hub.se This method allows for easy separation of the catalyst and filtration of the solid product. sci-hub.se

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Acetanilide

| Feature | Conventional Method | Greener Approach |

| Solvent | Dichloromethane (non-green) | Acetic acid |

| Reagent | Acetic anhydride, Pyridine (B92270) (toxic) | Zinc dust |

| By-product | Acetic acid | Minimized |

| Atom Economy | Lower | Higher (72-82%) |

This table illustrates the application of green chemistry principles in a related organic synthesis. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of intermediates and the final this compound product are critical steps to ensure the desired purity and quality. A variety of chromatographic and non-chromatographic techniques are employed.

Chromatographic Techniques:

Column Chromatography: This is a widely used technique for the purification of organic compounds. For instance, silica (B1680970) gel column chromatography is often used to purify pyrimidine sulfonamide derivatives. google.com The choice of eluent system, such as a mixture of ethyl acetate (B1210297) and isohexane, is crucial for achieving good separation. google.com

Preparative Thin-Layer Chromatography (TLC): This technique is particularly useful for the purification of small quantities of compounds, especially in the context of radiolabeled synthesis. nih.gov For example, in the synthesis of ¹⁴C-labeled sulfonamides, preparative TLC with an appropriate eluent system has been used to purify the final products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separations. It is often used to determine the purity of the synthesized compounds and can also be employed for purification. researchgate.net

Non-Chromatographic Techniques:

Filtration: This is a simple and effective method for separating solid products from a reaction mixture, especially when the product precipitates out of the solution. google.com For example, after adjusting the pH of a reaction mixture, the precipitated product can be collected by filtration and washed. nih.gov

Extraction: Liquid-liquid extraction is commonly used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. nih.gov

Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Mechanochemistry: In some green synthesis approaches, mechanochemical methods like grinding can lead to the formation of products that require minimal purification, sometimes avoiding the need for column chromatography altogether. mdpi.com

The choice of purification technique depends on various factors, including the physical and chemical properties of the compound, the scale of the synthesis, and the required level of purity. For instance, in the synthesis of a pyrimidine sulfonamide derivative, after the reaction is complete, the crude product might be dissolved in water, cooled, and the pH adjusted to induce precipitation. The resulting solid can then be collected by filtration and washed with cold water. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Methoxypyrimidine 5 Sulfonamide

Elemental Compositional Analysis

The molecular formula for 2-Methoxypyrimidine-5-sulfonamide is C₅H₇N₃O₃S. This composition dictates its molecular weight and the relative abundance of each element. The calculated molecular weight is approximately 189.19 g/mol .

The elemental makeup of the compound is fundamental to its structural and chemical properties. The theoretical percentage composition, derived from its molecular formula, is presented in the table below.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 31.75% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.21% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.37% |

| Sulfur | S | 32.06 | 1 | 32.060 | 16.94% |

| Total Molecular Weight | 189.19 g/mol |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight and structural details of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the elemental composition of a molecule. For this compound, the theoretical exact mass is calculated from the sum of the exact masses of its constituent isotopes. HRMS analysis, typically using a Time-of-Flight (TOF) analyzer, can measure this mass with high precision, often to within 5 parts per million (ppm) accuracy. researchgate.net

In positive ion electrospray ionization (ESI+), the compound would be detected as its protonated form, [M+H]⁺. The comparison between the calculated and experimentally found mass confirms the molecular formula.

Table 2: HRMS Data for Protonated this compound

| Molecular Formula | Adduct | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₅H₇N₃O₃S | [M+H]⁺ | 190.0281 | Typically within ± 0.005 Da of calculated value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For sulfonamides, analysis is often performed in positive electrospray ionization mode (ESI+), where the protonated molecule [M+H]⁺ serves as the precursor ion. nih.gov

A characteristic fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide (SO₂), a loss of 64 Da. nih.gov This, along with other fragmentation patterns, helps to piece together the molecule's structural connectivity. The specific daughter ions generated from the [M+H]⁺ precursor of this compound provide definitive structural information.

Table 3: Predicted MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 190.0281 | [M+H-SO₂]⁺ | 126.0403 | SO₂ |

| 190.0281 | [M+H-NH₃]⁺ | 173.0015 | NH₃ |

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) for Complex Mixture Analysis

When analyzing complex samples, such as environmental or biological matrices, Liquid Chromatography (LC) is coupled with HRMS/MS. LC separates the target compound from other components in the mixture before it enters the mass spectrometer. This technique was used to identify oxidation products of sulfameter (B1682505), a related sulfonamide, in water treatment studies. nih.govhmdb.ca

A typical LC method would utilize a C18 column with a gradient elution program. For instance, a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid to aid ionization, is common for the analysis of sulfonamides. emerald.com The high resolution and sensitivity of the MS/MS detector then allow for the confident identification and quantification of this compound, even at trace levels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to delineate the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Connectivity

¹H-NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) group, the pyrimidine (B1678525) ring protons, and the sulfonamide protons.

Based on the structure, the following signals can be predicted:

A singlet for the three protons of the methoxy (-OCH₃) group.

Two distinct singlets for the two non-equivalent protons on the pyrimidine ring (at positions 4 and 6).

A broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group. The protons of an amide group can sometimes show non-equivalence due to hindered rotation. acs.org

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). np-mrd.org

Table 4: Predicted ¹H-NMR Spectral Data for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Pyrimidine-H (C4-H, C6-H) | 2 | ~8.5 - 9.0 | Two singlets |

| Sulfonamide (-NH₂) | 2 | ~7.0 - 7.5 (broad) | Singlet (broad) |

| Methoxy (-OCH₃) | 3 | ~4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of this compound. By analyzing the chemical shifts of each carbon atom, its electronic environment and position within the molecule can be determined.

The ¹³C-NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The pyrimidine ring carbons exhibit characteristic shifts influenced by the nitrogen heteroatoms and the electron-donating methoxy group versus the electron-withdrawing sulfonamide group. The carbon atom bonded to the methoxy group (C2) is expected to be significantly shielded and appear at a distinct chemical shift. Conversely, the carbon attached to the sulfonamide group (C5) will be deshielded. The remaining pyrimidine carbons (C4 and C6) will resonate at chemical shifts indicative of their positions relative to the two substituents and the ring nitrogens. The methoxy group's methyl carbon will produce a signal in the typical aliphatic region. The structural analysis of related compounds by ¹³C-NMR supports the assignment of characteristic signals for the key functional groups. rsc.orgscirp.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar structures. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-OCH₃) | 160 - 170 |

| C4/C6 | 155 - 165 |

| C5 (C-SO₂NH₂) | 115 - 125 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Structural Assignment

To achieve an unambiguous assignment of all atoms and confirm connectivity, advanced Nuclear Magnetic Resonance (NMR) techniques are employed.

Two-Dimensional (2D) NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

HSQC correlates the signals of protons directly attached to carbon atoms, allowing for definitive assignment of the protonated carbons in the pyrimidine ring.

HMBC reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of the methoxy and sulfonamide groups by showing correlations between the methoxy protons and C2, and between the pyrimidine protons and the sulfonamide-bearing C5. The use of 2D NMR is standard for confirming the structure of complex heterocyclic compounds. researchgate.net

Nitrogen-15 (¹⁵N) NMR: Given the presence of three nitrogen atoms (two in the pyrimidine ring and one in the sulfonamide group), ¹⁵N NMR can provide valuable information about their electronic environments. The chemical shifts of the ring nitrogens will differ from the sulfonamide nitrogen. Techniques like ¹H-¹⁵N HMBC can further confirm assignments by showing correlations between protons (e.g., the -NH₂ protons) and the nitrogen atom of the sulfonamide group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the key functional groups within the molecule based on their characteristic absorption frequencies. mdpi.com For this compound, the FT-IR spectrum is expected to display several key bands. rsc.org

The sulfonamide group (–SO₂NH₂) gives rise to distinct, strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide's primary amine are expected as one or two bands in the 3300-3400 cm⁻¹ region.

The methoxy group (–OCH₃) and the pyrimidine ring also produce characteristic signals. The C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹. The C-O stretching of the methoxy group attached to the aromatic ring (CAr–O–CAlif) typically shows two bands: an asymmetric stretch between 1286–1254 cm⁻¹ and a symmetric stretch from 1056–1022 cm⁻¹. rsc.org The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1400–1600 cm⁻¹ region. The analysis of FT-IR spectra is a common characterization method for sulfonamide-containing compounds. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3300 - 3400 |

| S=O Asymmetric Stretch | 1310 - 1320 | |

| S=O Symmetric Stretch | 1143 - 1155 | |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| C-O Asymmetric Stretch | 1254 - 1286 | |

| C-O Symmetric Stretch | 1022 - 1056 |

Raman Spectroscopy Applications

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. core.ac.uknih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric S=O stretch of the sulfonamide group and the breathing modes of the pyrimidine ring are expected to produce strong Raman signals. However, the inherent Raman signal for some sulfonamides can be weak. researchgate.net

A significant application is Surface-Enhanced Raman Spectroscopy (SERS), which can dramatically amplify the Raman signal by adsorbing the molecule onto a nanostructured metal surface. clinmedjournals.org SERS could be employed for trace-level detection and to obtain more detailed structural information by observing enhancement of specific vibrational modes due to their proximity and orientation to the metal surface. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides unparalleled information about the solid-state structure of a crystalline material, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Growing a suitable single crystal of this compound allows for analysis by Single Crystal X-ray Diffraction (SC-XRD), the gold standard for determining the absolute three-dimensional structure of a molecule. dntb.gov.ua This technique can unambiguously confirm the connectivity established by NMR and vibrational spectroscopy.

The analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths and angles for the pyrimidine ring, the sulfonamide group, and the methoxy substituent.

Conformation: The dihedral angles defining the orientation of the sulfonamide and methoxy groups relative to the pyrimidine ring.

Crystal Packing: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the sulfonamide N-H and S=O groups) and π-π stacking of the pyrimidine rings. The study of crystal structures is fundamental to understanding the properties of sulfonamides. researchgate.netnih.govresearchgate.net

Table 3: Hypothetical Single Crystal XRD Data for this compound Note: This table presents the type of data obtained from an SC-XRD experiment, not actual experimental data.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Key Bond Lengths (Å) | C-S, S-O, S-N, C-O, C-N |

| Key Bond Angles (°) | O-S-O, C-S-N, C-O-C |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. icdd.com By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystalline lattice, PXRD provides a unique fingerprint of the compound's specific crystalline form or polymorph. americanpharmaceuticalreview.com This information is crucial for identifying the phase purity of a sample and ensuring consistency in solid-state properties. icdd.com

The diffraction pattern is generated by constructive interference of monochromatic X-rays with the crystalline sample, following Bragg's Law (nλ = 2d sinθ). The resulting diffractogram plots the intensity of the diffracted X-rays against the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes (d-spacing) within the crystal structure. researchgate.net

While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of related sulfonamide-containing compounds demonstrates the utility of this technique. For instance, PXRD studies on silver complexes of sulfameter, a compound also featuring a pyrimidine ring and a sulfonamide group, were successfully used to solve its crystal structure using the Rietveld method. researchgate.net Such studies confirm the arrangement of molecules within the crystal lattice and identify coordination modes. researchgate.net For a new crystalline phase of this compound, PXRD would be the primary tool for its identification and to distinguish it from any potential amorphous content or other polymorphic forms. americanpharmaceuticalreview.com

Illustrative PXRD Data for a Crystalline Powder

This table represents typical data obtained from a PXRD experiment and is for illustrative purposes only.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 60 |

| 29.3 | 3.05 | 30 |

Thermal Analysis Methods (e.g., TGA) for Solid-State Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for probing the solid-state behavior and stability of a compound as a function of temperature. americanpharmaceuticalreview.com

TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides critical information about the thermal stability, decomposition temperatures, and the presence of volatile components like water or solvents within the crystal lattice. jscimedcentral.com For example, the TGA curve of a hydrated compound would show a distinct mass loss step corresponding to the dehydration process at a specific temperature range. jscimedcentral.com Subsequent mass loss events at higher temperatures typically correspond to the thermal decomposition of the molecule itself.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and polymorphic transitions. americanpharmaceuticalreview.com For this compound, DSC would be used to determine its melting point and enthalpy of fusion, key indicators of purity and crystal lattice energy. The combination of TGA and DSC provides a comprehensive thermal profile, which is vital for understanding the material's stability under various processing and storage conditions. google.com

Illustrative TGA Data and Interpretation

This table illustrates how TGA data for a hypothetical compound might be presented.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 50-120 | 5.0% | Loss of adsorbed/bound water |

| 220-300 | 35.2% | Decomposition of pyrimidine moiety |

| 300-450 | 45.8% | Decomposition of sulfonamide group and fragmentation |

| >450 | - | Formation of stable residue |

Specialized Characterization Techniques (e.g., UV-Vis Spectroscopy, Conductivity Measurements)

Beyond structural and thermal analysis, specialized techniques like UV-Visible (UV-Vis) spectroscopy and conductivity measurements offer further insight into the electronic properties and behavior of this compound.

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These absorptions are characteristic of the chromophores within the molecule. niscpr.res.in For this compound, the pyrimidine ring and the benzene (B151609) ring of the sulfonamide group are expected to be the primary chromophores, exhibiting characteristic π-π* transitions. emerald.comgoogle.com The solvent used can influence the λmax values, and such studies can provide information on solute-solvent interactions.

Conductivity Measurements are particularly useful for characterizing metal complexes or salts of a compound. These measurements determine the molar conductivity of a solution, which indicates whether the substance behaves as an electrolyte or a non-electrolyte. researchgate.net For example, when studying metal complexes of sulfonamides, conductivity measurements in a solvent like DMSO or DMF can confirm whether the ligands are coordinated to the metal ion or exist as free ions in solution. researchgate.netresearchgate.net For this compound itself, conductivity would be low, but for its potential salt or complex forms, this measurement would be crucial for structural elucidation.

Illustrative Spectroscopic and Conductivity Data

This table provides example data for related sulfonamide compounds to illustrate the application of these techniques.

| Technique | Compound/Complex | Solvent | Result |

| UV-Vis Spectroscopy | Sulfonamide Derivative | Methanol | λmax at 275 nm |

| Conductivity | [Ag(Sulfameter)] Complex | DMSO | Non-electrolyte behavior |

Biological Activity and Mechanistic Investigations of 2 Methoxypyrimidine 5 Sulfonamide and Its Analogues

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isozyme Inhibition

The sulfonamide group (SO2NH2) is a key pharmacophore responsible for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. nih.govsemanticscholar.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibitory action of sulfonamides is achieved through the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion within the enzyme's active site. nih.gov

Different CA isozymes are distributed throughout the body, with some being cytosolic (CA I, II), membrane-bound (CA IV, IX, XII, XIV), or mitochondrial (CA VA, VB). semanticscholar.orgmdpi.com The inhibition of specific isoforms is a key area of research. For instance, tumor-associated isozymes like CA IX and CA XII are of particular interest as therapeutic targets. semanticscholar.orgmdpi.com Studies on various sulfonamide derivatives have demonstrated a wide range of inhibitory activities and selectivity profiles against different CA isozymes. For example, some five-membered heterocyclic sulfonamides have shown significant inhibitory activity against CA I, CA II, and the tumor-associated CA IX. mdpi.com Similarly, chromene-based sulfonamides have been investigated for their inhibitory potential against cytosolic hCA I, hCA II, and transmembrane hCA IX and XII. mdpi.com The development of isoform-selective inhibitors is a major goal to minimize off-target effects. semanticscholar.org

Kinase Inhibition Profiles

Kinases are a large family of enzymes that play a central role in cell signaling and are implicated in numerous diseases. Small molecule kinase inhibitors are classified into several types based on their binding mode to the enzyme. nih.gov These include inhibitors that bind to the active or inactive conformations of the kinase, as well as allosteric and covalent inhibitors. nih.gov

Derivatives of 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are considered promising targets for antimalarial drug development. acs.org The substitution at the 5-position of the pyrimidine (B1678525) ring has been shown to influence the selectivity of these compounds for their kinase targets. acs.org Furthermore, 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to exhibit anticancer activity through the significant inhibition of Cyclin-Dependent Kinase 2A (CDK2A). nih.gov Molecular docking studies have supported the binding of these compounds to CDK2A, leading to cell cycle arrest. nih.gov

Dual Enzyme Inhibition Strategies

Targeting multiple enzymes simultaneously can offer a more effective therapeutic approach, particularly in complex diseases like inflammation. nih.gov One such strategy involves the dual inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). nih.govnih.govfrontiersin.org These enzymes are involved in the biosynthesis of pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes, respectively. nih.govnih.gov

A series of dihydropyrimidine/sulfonamide hybrids have been developed and evaluated as dual mPGES-1/5-LOX inhibitors. nih.govfrontiersin.org Several of these compounds demonstrated potent inhibitory activity against both enzymes. nih.govfrontiersin.org For instance, one of the most potent dual inhibitors exhibited IC50 values of 0.92 µM for mPGES-1 and 1.98 µM for 5-LOX. nih.govfrontiersin.org This dual inhibition leads to a reduction in the levels of pro-inflammatory cytokines such as PGE2, TNF-α, and IL-6. nih.govfrontiersin.org

Table 1: Dual mPGES-1/5-LOX Inhibitory Activity of Dihydropyrimidine/Sulfonamide Hybrids This table is interactive. You can sort and filter the data.

| Compound | mPGES-1 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|

| 3c | - | - |

| 3e | - | - |

| 3j | 0.92 | 1.98 |

Data represents the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates greater potency. Data for compounds 3c and 3e are noted as effective but specific IC50 values were not provided in the source material.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Several studies have explored the potential of pyrimidine-based compounds as AChE inhibitors. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated for their AChE inhibitory activity. nih.gov One compound from this series, 10q, demonstrated potent inhibition of AChE with an IC50 value of 0.88 µM, which was more effective than the reference drug Huperzine-A. nih.gov Molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Additionally, other heterocyclic scaffolds, such as those bearing a (pyridin-2-yl)tetrazole moiety, have also shown inhibitory activity against AChE. vnu.edu.vn

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzyme Modulation

Thiamine diphosphate (ThDP) is an essential cofactor for a wide range of enzymes involved in crucial metabolic pathways. nih.gov These enzymes catalyze various reactions, including the cleavage and formation of carbon-carbon bonds. nih.govmdpi.com The natural product bacimethrin (B1211710) (4-amino-5-hydroxymethyl-2-methoxypyrimidine) is an antagonist of thiamine and can be converted in vivo to 2′-methoxythiamin diphosphate (MeOThDP). nih.gov

The effect of MeOThDP has been studied on several ThDP-dependent enzymes. nih.gov While MeOThDP can bind to the active sites of these enzymes, its functional competence varies. For instance, it showed modest activity with E. coli pyruvate (B1213749) dehydrogenase complex (PDHc) and 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS), but remarkably strong activity (up to 75%) with human PDHc. nih.gov However, it did not functionally substitute for ThDP in either human or E. coli 2-oxoglutarate dehydrogenase complex (OGDHc). nih.gov The unique 2′-methoxy group of MeOThDP can cause a steric clash with a critical glutamate (B1630785) residue in some bacterial enzymes, leading to selective inhibition. researchgate.net

Cellular Pathway Modulation

The pyrimidine sulfonamide scaffold is a key structural motif in a variety of biologically active compounds. Analogues of 2-Methoxypyrimidine-5-sulfonamide have been the subject of extensive research, revealing their capacity to modulate critical cellular pathways implicated in various diseases. These investigations have shed light on mechanisms ranging from the disruption of cell division to the modulation of immune responses.

Cell Cycle Arrest Mechanisms

Derivatives of pyrimidine and sulfonamide have been shown to exert potent antiproliferative effects by interfering with the cell cycle. While research specifically on this compound is limited, numerous studies on its analogues demonstrate a common ability to induce cell cycle arrest, a critical mechanism for their anticancer activity.

For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been found to induce cell cycle arrest at both the G2/M and S phases in human colon and breast cancer cell lines. jst.go.jp This blockage of cell cycle progression is often accompanied by an increase in the pre-G1 cell population, which is indicative of apoptosis. jst.go.jp Similarly, other pyrimidine derivatives have been reported to cause cell cycle arrest in the G0/G1 phase or the G2/M phase, depending on the specific analogue and the cancer cell line being studied. nih.govarabjchem.org The induction of G2/M phase arrest by some pyridine (B92270) derivatives, structurally related to pyrimidines, has been linked to their ability to inhibit tubulin polymerization. arabjchem.org

The mechanism often involves the modulation of key regulatory proteins. For example, some pyrimidine-containing compounds can arrest the cell cycle in the G1/S phase or the G2/M phase in MCF-7 breast cancer cells. researchgate.net The underlying principle for this activity is the structural similarity of the pyrimidine core to the nucleotides of DNA and RNA, allowing these compounds to interfere with essential cellular processes. researchgate.net

Table 1: Effect of Pyrimidine Analogues on Cell Cycle Progression

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Hexahydrocyclooctathieno[2,3-d]pyrimidines | HCT116, MCF7 | G2/M and S phase arrest | jst.go.jp |

| Pyrrolo[2,3-d]pyrimidine Derivatives | A549 | G0/G1 phase arrest | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | HeLa | G2/M phase arrest | arabjchem.org |

| Fused Chromenopyrimidines | MCF-7 | Cell cycle arrest | mdpi.com |

| General Pyrimidine Derivatives | MCF-7 | G1/S and G2/M phase arrest | researchgate.net |

Tubulin Polymerization Inhibition

A significant mechanism through which pyrimidine sulfonamide analogues exhibit anticancer activity is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis.

Several novel sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.govnih.gov These compounds often act on the colchicine (B1669291) binding site of tubulin, preventing its assembly into microtubules. mdpi.comnih.gov For example, a series of novel quinoline (B57606) sulfonamide derivatives were found to have tubulin polymerization inhibitory activity, with the most active compound showing an IC50 value of 6.74 μM. mdpi.com Another study on sulfanilamide-1,2,3-triazole hybrids identified a compound with a tubulin polymerization inhibitory IC50 of 2.41 μM. nih.gov

The general structure of these inhibitors often includes features like the 3,4,5-trimethoxyphenyl ring, which is considered important for high potency. nih.gov The replacement of chemically unstable features of known tubulin inhibitors (like the olefin bond in Combretastatin A-4) with a more stable sulfonamide bridge has proven to be a successful strategy in developing new, potent agents. nih.gov These microtubule-destabilizing sulfonamides cause a clear disruption of the microtubule network, leading to mitotic catastrophe and subsequent apoptosis. nih.gov

Table 2: Tubulin Polymerization Inhibition by Sulfonamide Analogues

| Compound Class | Inhibition (IC50) | Reference |

|---|---|---|

| Quinoline Sulfonamide Derivative (D13) | 6.74 μM | mdpi.com |

| Sulfanilamide-1,2,3-triazole Hybrid (11f) | 2.41 μM | nih.gov |

Perturbation of Cellular Homeostasis (e.g., Fe-homeostasis)

The disruption of metal homeostasis is an emerging mechanism of action for various therapeutic agents. Both pyrimidine and sulfonamide moieties have been implicated in the chelation of essential metal ions, thereby perturbing cellular functions that depend on these metals.

Iron is a critical element for the growth and survival of most organisms, including pathogenic bacteria and cancer cells. nih.gov The ability to sequester iron can therefore be a powerful therapeutic strategy. A pyridine-3-sulfonamide (B1584339) derivative containing a catechol moiety was identified as having iron-chelating activity, which was crucial for its ability to attenuate the virulence of P. aeruginosa. nih.gov This compound was effective at chelating both iron (II) and iron (III). nih.gov

Studies on other pyrimidine and pyridine derivatives have also demonstrated their ability to chelate metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. acs.org The chelating activity is often attributed to the presence of two adjacent nitrogen atoms within the pyrimidine or pyridine ring. acs.org In some cases, phenolic groups on the molecule can also participate in forming the metal complex. acs.org The chelation of iron is a known strategy to induce hypoxia-like conditions in cells, as iron is essential for oxygen transport. plos.org Furthermore, iron chelation can synergize with classic chemotherapy drugs like the pyrimidine analog 5-Fluorouracil to enhance anticancer effects. thno.org

Table 3: Metal Chelation by Pyrimidine and Sulfonamide Analogues

| Compound Class | Metal Ions Chelated | Key Structural Feature | Reference |

|---|---|---|---|

| Pyridine-3-sulfonamide derivative (4a) | Fe(II), Fe(III) | Catechol moiety | nih.gov |

| Pyrimidine and Pyridine diamine derivatives | Fe³⁺, Cu²⁺, Zn²⁺ | Adjacent nitrogen atoms in the ring, phenolic portion | acs.org |

| Pyrido[3,2-d]pyrimidines | Fe²⁺ | Additional ring nitrogen | rsc.org |

Chemokine Receptor Modulation

Pyrimidine sulfonamide derivatives have been identified as potent modulators of chemokine receptors. google.comwipo.int These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in immune and inflammatory responses, making them attractive targets for drug development in diseases like asthma, rheumatoid arthritis, and cancer. google.compsu.edu

The mechanism of action often involves allosteric modulation. nih.gov Small molecule antagonists based on a sulfonamide derivative have been shown to bind to an intracellular allosteric site on the chemokine receptor. nih.gov This binding stabilizes an inactive conformation of the receptor, preventing it from initiating downstream signaling cascades upon binding of its natural chemokine ligands. nih.gov A conserved motif between transmembrane helix 7 (TM7) and helix 8 appears to be a key interaction site for these intracellular modulators. nih.gov

Specifically, pyrimidine-based compounds have been developed as antagonists for CCR4, a chemokine receptor implicated in inflammatory diseases and cancer. psu.edu These antagonists can effectively inhibit the migration of CCR4-positive cells. psu.edu The development of pyrimidine sulfonamides as chemokine receptor modulators represents a significant area of therapeutic research. google.comwipo.int

In Vitro Activity against Specific Biological Targets (Mechanistic Focus)

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The sulfonamide scaffold is a cornerstone in the development of novel agents to combat antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govtandfonline.comtandfonline.com While the classical mechanism of action for sulfonamides is the inhibition of the folate biosynthetic pathway, newer derivatives have shown a variety of mechanisms. nih.govtandfonline.comtandfonline.com

The traditional target for sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. msdvetmanual.com By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), they halt bacterial growth. msdvetmanual.com However, resistance can emerge. Newer sulfonamide derivatives have been shown to overcome this resistance and can be bactericidal. tandfonline.comtandfonline.com

Other confirmed mechanisms of action for sulfonamide derivatives against S. aureus include:

Inhibition of Peptidoglycan Formation : Some sulfonamides can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death. tandfonline.com

Inhibition of Serine/Threonine Kinase (Stk1/PknB) : This inhibition can increase the susceptibility of MRSA to β-lactam antibiotics, effectively reversing acquired resistance. tandfonline.com

Dual-Target Inhibition : Phenyltriazole-sulfonamide conjugates have been designed to target both DHPS and penicillin-binding protein 2a (PBP2a), the enzyme that confers methicillin (B1676495) resistance. rsc.org This dual-target strategy is a promising approach to combat MRSA infections. rsc.org

Studies have shown that introducing certain chemical groups, such as an electron-withdrawing group on the benzene (B151609) ring of a sulfonamide, can significantly increase the antimicrobial activity against MRSA. scispace.com

Table 4: Anti-MRSA Activity of Sulfonamide Analogues

| Compound Class | Mechanism of Action | Target(s) | Reference(s) |

|---|---|---|---|

| Classical Sulfonamides | Inhibition of folate synthesis | Dihydropteroate synthase (DHPS) | msdvetmanual.com |

| Various Sulfonamide Derivatives | Inhibition of peptidoglycan synthesis | MurB, MurD, MurE | tandfonline.com |

| Various Sulfonamide Derivatives | Increased susceptibility to β-lactams | Serine/threonine kinase (Stk1/PknB) | tandfonline.com |

| Phenyltriazole-sulfonamide conjugates | Dual inhibition | DHPS and PBP2a | rsc.org |

Anti-Neoplastic Activity in Cell Lines

Pyrimidine-sulfonamide hybrids have emerged as a promising class of compounds in cancer research, with demonstrated potential to act on various targets within cancer cells. tandfonline.com The hybridization of pyrimidine and sulfonamide moieties is considered a strategic approach to developing novel and effective anticancer candidates. tandfonline.com These hybrids have shown the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), cause cell cycle arrest, and impede migration, invasion, and metastasis. nih.gov

The mechanisms underlying the anti-neoplastic activity of these compounds are multifaceted. One key mechanism involves the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes. tandfonline.comnih.gov For instance, a thioether-containing pyrimidine-sulfonamide hybrid has been shown to be a potent inhibitor of CA II. nih.gov Another significant mechanism is the disruption of the heat shock protein 90 (Hsp90)-cell division cycle 37 (Cdc37) protein-protein interaction. nih.gov By directly binding to this complex, certain hybrids can lead to the downregulation of Hsp90's kinase clients, which are crucial for cancer cell survival and proliferation, ultimately causing cell cycle arrest in the G0-G1 phase. nih.gov

Furthermore, some pyrimidine-sulfonamide derivatives have been found to induce cell cycle arrest at different phases. For example, one hybrid was observed to cause cell cycle arrest at the S phase, while another induced arrest in the G2/M phase, accompanied by a significant accumulation of cells in the pre-G1 phase, indicative of late apoptosis and necrotic cell death. nih.gov The induction of apoptosis is a common outcome, with some hybrids shown to trigger this process and inhibit colony formation and cell migration in colon cancer cells. nih.gov

It is noteworthy that the structural features of these hybrids play a crucial role in their activity. For example, the presence of a piperidinyl ring at the C-2 position of the pyrimidine moiety and the inclusion of hydrogen-bond donors like carboxylic acid and hydroximic acid have been shown to enhance anti-proliferative activity. nih.gov

Table 1: Investigated Anti-Neoplastic Mechanisms of Pyrimidine-Sulfonamide Analogues

| Compound/Analogue | Cell Line(s) | Mechanism of Action |

|---|---|---|

| Pyrimidine-sulfonamide hybrid 1a | HCT-116 (colon cancer) | Blocks Hsp90-Cdc37 protein-protein interaction, downregulates kinase clients of Hsp90, causes G0-G1 phase cell cycle arrest. nih.gov |

| Thioether-containing pyrimidine-sulfonamide hybrid 17 | MDA-MB-231, MCF-7, T-47D (breast cancer) | Inhibits carbonic anhydrase II (CA II), causes G2/M phase cell cycle arrest, induces late apoptosis and necrotic cell death. nih.gov |

| Pyrimidine-sulfonamide hybrid PS14 | HeLa, HCT-116, A549, HepG2 | Causes S phase cell cycle arrest and induces apoptosis. nih.gov |

| Pyrimidine-sulfonamide hybrid 3a | HCT-116 (colon cancer) | Inhibits colony formation and cell migration, induces apoptosis. nih.gov |

| Pyrrolo[2,3-d]pyrimidin-4-one derivative | CHP-212 | Inhibits USP7, leading to p53 and p21 accumulation, G1 phase cell cycle arrest, and apoptosis. ijrpr.com |

| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative | PC-3 | Inhibits EGFRWT and EGFRT790M, induces pre-G1 phase cell cycle arrest and apoptosis, increases caspase-3 levels. ijrpr.com |

Antiviral Activity

Derivatives of pyrimidine-sulfonamide have demonstrated notable potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HIV, certain thiophene[3,2-d]pyrimidine derivatives, which incorporate a sulfonamide group, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to the NNRTI binding pocket of the HIV-1 reverse transcriptase, an enzyme critical for viral replication. nih.gov The tetrahedral structure of the sulfonamide moiety is believed to be advantageous for forming hydrogen bonds with amino acid residues within this binding pocket. nih.gov Some of these sulfonamide-containing compounds have exhibited single-digit nanomolar inhibitory activity against wild-type HIV-1 and have also shown effectiveness against certain drug-resistant mutant strains. nih.govnih.gov

Regarding HCV, the NS3/4A protease is a well-established target for antiviral therapy. nih.gov Novel HCV NS3/4A protease inhibitors have been developed based on a P2 pyrimidinyloxyphenylglycine combined with an aryl acyl sulfonamide functionality in the P1 position. nih.gov Some of these inhibitors have demonstrated nanomolar potency. nih.gov Additionally, research has explored the replacement of the P2-P3 amide bond with a sulfonamide in macrocyclic HCV NS3 protease inhibitors, which has shown good inhibitory potency. nih.gov

Table 2: Antiviral Mechanisms of Pyrimidine-Sulfonamide Analogues

| Virus | Target | Mechanism of Inhibition |

|---|---|---|

| HIV-1 | Reverse Transcriptase (NNRTI) | Binds to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, inhibiting viral replication. nih.govnih.gov |

| Hepatitis C Virus (HCV) | NS3/4A Protease | Acts as a protease inhibitor, preventing the processing of the viral polyprotein. nih.govnih.gov |

Antifungal Activity

Pyrimidine derivatives, including those with sulfonamide moieties, have been investigated for their antifungal properties. mdpi.comfrontiersin.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential fungal enzymes.

One specific target identified is acetohydroxyacid synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthesis pathway. acs.org Deletion of the gene for AHAS in Candida albicans has been shown to attenuate its virulence, making this enzyme an attractive target for antifungal drug development. acs.org Certain sulfonylureas, which are structurally related to sulfonamides, have been shown to be potent inhibitors of C. albicans AHAS and possess antifungal activity. acs.org A strong correlation has been observed between the inhibitory activity of these compounds against AHAS and their fungicidal activity, supporting the hypothesis that AHAS is their primary cellular target. acs.org

Additionally, some pyrimidine derivatives have shown broad-spectrum antifungal activity against various plant fungal pathogens. frontiersin.org While the exact mechanisms for all derivatives are not fully elucidated, the structural features of the compounds, such as the position of substituent groups on the benzene ring, significantly influence their antifungal activities. frontiersin.org

Table 3: Antifungal Mechanisms of Pyrimidine-Sulfonamide Analogues

| Fungal Species | Target/Mechanism |

|---|---|

| Candida albicans | Inhibition of acetohydroxyacid synthase (AHAS) acs.org |

| Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Varies based on compound structure frontiersin.org |

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of pyrimidine-sulfonamide derivatives are primarily attributed to their ability to modulate key inflammatory pathways. A central mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins (B1171923) like PGE2, key mediators of inflammation. nih.gov By suppressing COX-2 activity, these compounds can effectively reduce PGE2 levels. nih.govdovepress.com

Furthermore, some pyrimidine-sulfonamide hybrids have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.netfrontiersin.org The inhibition of these cytokines can significantly dampen the inflammatory response. nih.gov Certain derivatives have demonstrated potent inhibitory activity against both TNF-α and IL-6, with some compounds showing efficacy comparable to or even exceeding that of standard anti-inflammatory drugs like dexamethasone (B1670325) in in-vitro assays. nih.govresearchgate.net

The anti-inflammatory effects are also linked to the dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org This dual inhibition offers a broader anti-inflammatory profile.

Table 4: Anti-Inflammatory Mechanisms of Pyrimidine-Sulfonamide Analogues

| Target/Mediator | Mechanism of Action |

|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity, leading to reduced prostaglandin E2 (PGE2) synthesis. nih.govdovepress.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production. nih.govresearchgate.netfrontiersin.org |

| Interleukin-6 (IL-6) | Inhibition of production. nih.govresearchgate.netfrontiersin.org |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inhibition of enzyme activity. frontiersin.org |

| 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity. frontiersin.org |

Antiangiogenic Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiangiogenic effects, which are likely linked to their anti-inflammatory properties, specifically the inhibition of cyclooxygenase-2 (COX-2). nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth. The inhibition of COX-2 can lead to a reduction in the production of pro-angiogenic factors, thereby impeding the formation of new blood vessels. nih.gov In preclinical models, a pyrazolo[3,4-d]pyrimidine derivative has been shown to significantly reduce angiogenesis in a murine air pouch granuloma model. nih.gov

Antitubercular Research

The emergence of drug-resistant tuberculosis (TB) has necessitated the development of new antitubercular agents. mdpi.com Pyrimidine-sulfonamide derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov The mechanism of action of sulfonamides in this context often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov By competing with the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt this essential metabolic pathway. nih.gov

Some imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, which can be considered analogues, have shown moderate to good antitubercular activity against Mycobacterium tuberculosis. scirp.org The presence of both the imidazo[1,2-a]pyridine (B132010) and carboxamide moieties is thought to interfere with cell mitosis, thereby halting bacterial growth. scirp.org Additionally, some isatin-pyrimidine hybrids have exhibited significant inhibitory activity against both sensitive and drug-resistant strains of M. tuberculosis. mdpi.com

Structure Activity Relationship Sar Studies of 2 Methoxypyrimidine 5 Sulfonamide Derivatives

Impact of Substitution Patterns on Biological Activity

The introduction of various functional groups at different positions of the 2-methoxypyrimidine-5-sulfonamide core has profound effects on the molecule's interaction with biological targets.

The sulfonamide group is a key pharmacophore, and its modification is a primary strategy for modulating biological activity. The nitrogen atom of the sulfonamide can be substituted with a wide range of alkyl, aryl, and heteroaryl groups to fine-tune the compound's properties.

Research has shown that N-substitution is a critical determinant of activity. For instance, the reaction of a sulfonyl chloride precursor, such as 2-thiouracil-5-sulfonylchloride, with various aromatic and heterocyclic amines yields a diverse library of sulfonamide derivatives. nih.gov In one study, incorporating amide substituents at this position was found to be beneficial for ligand-receptor interactions. nih.gov The nature of the appended ring system is also pivotal. The introduction of specific heterocyclic moieties, such as methyl thiadiazole or benzopyrazole, has been shown to yield compounds with interesting cytotoxic activity against cancer cell lines. jst.go.jp

Systematic evaluation of novel arylsulfonamide derivatives has demonstrated that certain substitutions lead to significant cytotoxic activity. nih.gov For example, the synthesis of a series of N-heterocyclic sulfonamides containing bicyclic terpenoid moieties has been explored for developing inhibitors against viral infections. mdpi.com

Table 1: Impact of Sulfonamide Moiety Modifications on Cytotoxic Activity

| Parent Scaffold | Sulfonamide Substituent | Observed Activity | Reference |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Methyl thiadiazole | Interesting activity against HepG2 and Daoy cells | jst.go.jp |

| 3,4-Dimethoxyphenyl | Benzopyrazole | Interesting activity against HepG2 and Daoy cells | jst.go.jp |

| Aryl-carboxamide | Carbazole | High inhibitory activity against A875, HepG2, and MARC145 cell lines | nih.gov |

| 2-Thiouracil (B1096) | Various aromatic/heterocyclic amines | Investigated for anti-bacterial, anti-fungal, and anti-tumor effects | nih.gov |

The position of the methoxy (B1213986) group and the presence of other functional groups on the pyrimidine (B1678525) ring are critical. Molecular modeling studies on the effect of substitution at the C5 position of the pyrimidine ring of dUMP (a related pyrimidine derivative) showed that while binding to its target enzyme, thymidylate synthase, does not significantly change with small substituents, apparent differences in binding are observed in more complex formations. nih.gov This suggests that even seemingly minor changes can alter the interaction with biological partners. nih.gov The introduction of hydrophilic groups at the 2-position of the pyrimidine ring has been observed to reduce affinity for the ET(A) receptor in some antagonist series. researchgate.net Conversely, the presence of hydroxyl (OH) and sulfhydryl (SH) groups on a 2-thiouracil ring can counteract the deactivating effect of the ring nitrogens, facilitating electrophilic substitution at the 5-position. mdpi.com

The concept of moving away from flat, two-dimensional structures towards more three-dimensional conformations is a key trend in medicinal chemistry, often referred to as "escaping from flatland". whiterose.ac.uk Incorporating conformationally restricted bicyclic scaffolds can provide access to untapped areas of chemical space and improve physicochemical properties like solubility. whiterose.ac.uk The length and nature of linking chains are also important; for instance, studies on endothelin receptor antagonists have explored the effects of introducing unsaturated side chains at the C6 position of the pyrimidine core. researchgate.net

Role of Hydrogen Bonding and Lipophilicity in Ligand-Target Interactions

The interplay between hydrogen bonding and lipophilicity is fundamental to the interaction of any ligand with its biological target. For sulfonamide-containing molecules, these properties are of particular importance.

The sulfonamide group itself has a dual character; it is a weak hydrogen bond acceptor via its oxygen atoms and also possesses hydrophobic characteristics that can lead to interactions with aliphatic residues in a binding pocket. nih.govresearchgate.net The amide proton of the sulfonamide (SO₂NH) is considered the best hydrogen bond donor. researchgate.net The formation of hydrogen bonds is a primary driver of selectivity in protein-ligand complexes due to their specific geometric requirements. researchgate.net Studies have shown that the strength of these interactions can be influenced by cooperative effects; for example, the formation of an intramolecular hydrogen bond can increase the strength of a subsequent intermolecular hydrogen bond. cam.ac.uk

Stereochemical Considerations and Enantiomeric Effects

When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.